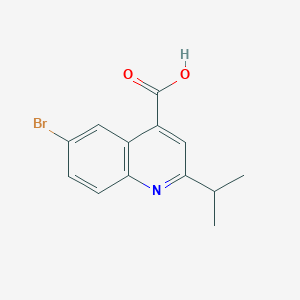
6-Bromo-2-isopropylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-isopropylquinoline-4-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 6-Bromo-2-isopropylquinoline-4-carboxylic acid, they do provide insights into the chemistry of related bromoquinoline compounds and their derivatives. These studies contribute to the broader understanding of the synthesis, structure, and reactivity of brominated quinolines, which can be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of bromoquinoline derivatives is often achieved through various catalytic and non-catalytic methods. For instance, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were synthesized and characterized, indicating the potential for metal-catalyzed reactions in the synthesis of bromoquinoline compounds . Additionally, the Friedländer synthesis approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating the versatility of this method in creating bromoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives is typically characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. For example, the crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were elucidated, showcasing the utility of X-ray diffraction in understanding the geometry of bromoquinoline complexes .
Chemical Reactions Analysis
Bromoquinoline compounds participate in various chemical reactions, including catalytic processes and derivatization reactions. The cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were investigated for their catalytic activity in Suzuki coupling reactions . Moreover, a novel bromoquinolinium reagent was synthesized for the derivatization of carboxylic acids in HPLC-ESI-MS/MS, demonstrating the reactivity of bromoquinoline structures with carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives, such as solubility, fluorescence, and photolability, are crucial for their application in various fields. For instance, brominated hydroxyquinoline was found to be an effective photolabile protecting group with sensitivity to multiphoton excitation, indicating its potential use in biological applications . The study of these properties is essential for the development of new materials and drugs based on bromoquinoline scaffolds.
Applications De Recherche Scientifique
Photolabile Protecting Group
6-Bromo-2-isopropylquinoline-4-carboxylic acid has applications as a photolabile protecting group. A study by Fedoryak and Dore (2002) highlighted the use of brominated hydroxyquinoline as a photolabile protecting group with greater efficiency and multiphoton sensitivity, useful for biological messengers (Fedoryak & Dore, 2002).
Synthetic Chemistry
The compound has relevance in synthetic chemistry, specifically in the functionalization of quinolines. Ondi, Volle, and Schlosser (2005) described the conversion of bromo-fluoroquinolines into carboxylic acids through halogen/metal permutation and carboxylation (Ondi, Volle, & Schlosser, 2005).
Quinolone Synthesis
Kurasawa et al. (2014) explored the synthesis of quinolone analogs, which includes derivatives of quinoline-3-carboxylate, relevant to the structural context of 6-Bromo-2-isopropylquinoline-4-carboxylic acid (Kurasawa et al., 2014).
Novel Synthesis Methods
Raveglia et al. (1997) demonstrated a novel synthesis method for bromo-phenylquinoline-carboxylic acids, which relates to the broader family of compounds that includes 6-Bromo-2-isopropylquinoline-4-carboxylic acid (Raveglia et al., 1997).
Algal Extract Compounds
Ma et al. (2007) isolated bromophenols from the red alga Rhodomela confervoides, which are structurally similar to 6-Bromo-2-isopropylquinoline-4-carboxylic acid, indicating potential applications in natural product chemistry (Ma et al., 2007).
Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) explored the use of bromoquinolines as fluorescent brightening agents, which may include applications for derivatives like 6-Bromo-2-isopropylquinoline-4-carboxylic acid (Rangnekar & Shenoy, 1987).
Sigma-2 Receptor Ligands
Ashford et al. (2014) synthesized analogues incorporating isoquinoline and carboxylic acid moieties, assessing their binding affinity and selectivity, which is relevant to the study of compounds like 6-Bromo-2-isopropylquinoline-4-carboxylic acid (Ashford et al., 2014).
Antimicrobial and Antiviral Activities
Patel, Mistry, and Desai (2006) synthesized derivatives of quinazolinones, which are structurally related to quinolines, and evaluated their antimicrobial activity (Patel, Mistry, & Desai, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-2-propan-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBDAOYYNVYIBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353791 |
Source


|
| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropylquinoline-4-carboxylic acid | |
CAS RN |
401624-46-2 |
Source


|
| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

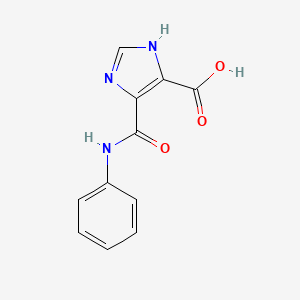
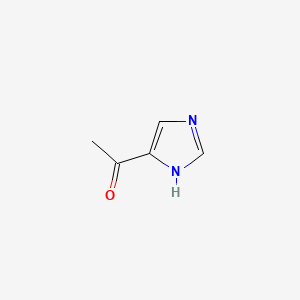
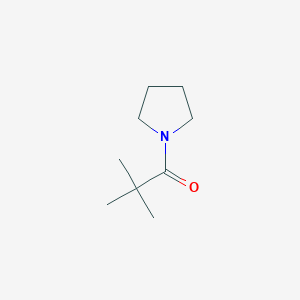
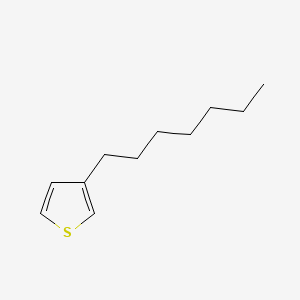
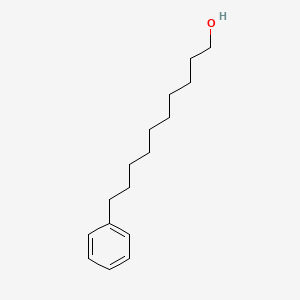
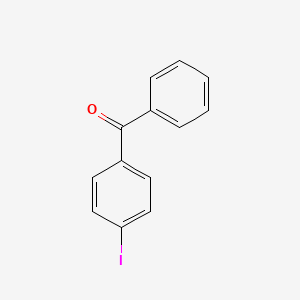
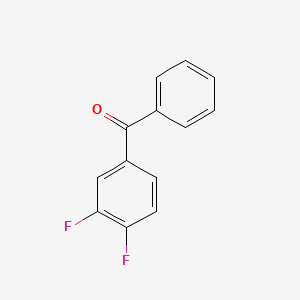
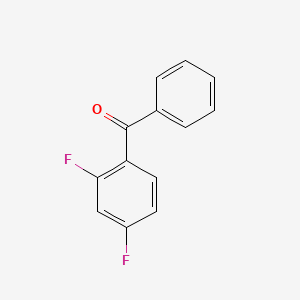
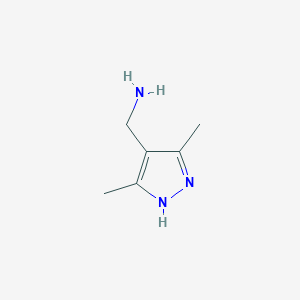
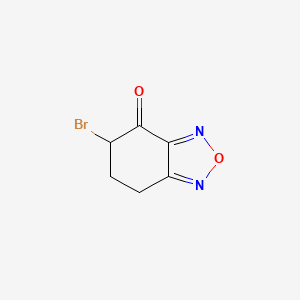
![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)
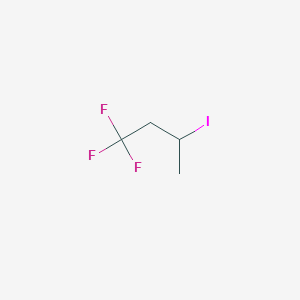
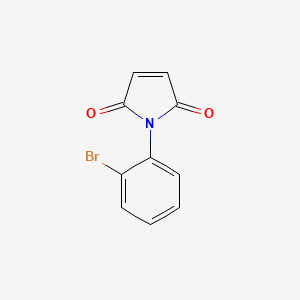
![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)